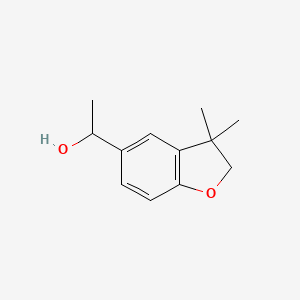

1-(2,3-Dihydro-3,3-dimethyl-5-benzofuranyl)ethanol

Cat. No. B8555410

M. Wt: 192.25 g/mol

InChI Key: DCXPCZKYKXATFX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04977276

Procedure details

A mixture of the precursor ether (0.21 g. 0.9 mmol), Mg turnings (1.0 g 0.041 g at) and dry THF (2 mL) was heated (heat gun) under N2 until the mixture turned cloudy (ca 15 min). Dry THF (15 mL) was added to the mixture which was then heated to reflux. A solution of ether (42) (2.92 g, 12.9 mmol) in dry THF (25 mL) was added dropwise to the vigorously stirred mixture over a period of 0.75 hours. After vigorous stirring at reflux for 2.75 hours, another 0.25 g (0.010 g at) of Mg turnings were added. The new mixture was stirred at reflux for 0.75 hour and with no external heat for 0.5 hours. Upon cooling the mixture to -5° to -10° C. (ice-salt bath), a solution of freshly distilled acetaldehyde (2.0 g, 0.045 mol) in dry THF (20 mL) was added dropwise to the vigorously stirred mixture over a period of 0.7 hours. This reaction mixture was stirred in an ice-salt bath (-5° to -10° C.) for 1.5 hours, after which time a solution of acetaldehyde (0.9 g, 0.020 mol) in dry THF (5 mL) was added dropwise (over a period of about 0.2 h) and the new mixture was stirred 0.3 hours. With continued cooling (-5° to -10° C.), saturated aqueous NH4Cl (3 mL) was added and the excess Mg turnings were removed by filtration. Saturated aqueous NH4Cl (10 mL) and ether rinses (of glassware and Mg turnings, 60 mL) were added to the filtrate. After separating the organic layer, the aqueous phase (pH≥8) was acidified (pH 6.5 to 7) with saturated aqueous NH4Cl (15 mL) and 4% H2SO4 (14 mL). The aqueous solution was extracted with ether (5×40 mL) and ether (90 mL) was added to the combined organics. The organic solution was washed with saturated aqueous NaHCO3 (75 mL) and brine (50 mL). After drying (MgSO4) the solution, the solvent was removed, and the residual oil was chromatographed through a circular silica gel plate (4 mm) spun by a Chromatotron (Model 7924T, Harrison Research, 840 Moana Court, Palo Alto, Calif.). Half of the product was eluted with ether/petroleum ether (bp 50°-110° C.) 20:1, 8:1, then 4:1 and then the same solvent system was used to elute the other half. In both separations, the 4:1 ratio was required to elute the title compound. Concentration of the eluent in the desired fractions gave 1.18 g (44%) of the alcohol as a light yellow, viscous oil. TLC analysis (1:4 ether:petroleum ether, bp 50°-110° C.) indicated the compound was essentially pure.

[Compound]

Name

Mg

Quantity

1 g

Type

reactant

Reaction Step Two

[Compound]

Name

Mg

Quantity

0.25 g

Type

reactant

Reaction Step Four

[Compound]

Name

ice-salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][O:3]CC.Br[C:7]1[CH:8]=[CH:9][C:10]2[O:14][CH2:13][C:12]([CH3:16])([CH3:15])[C:11]=2[CH:17]=1.C(=O)C.[NH4+].[Cl-]>C1COCC1>[CH3:15][C:12]1([CH3:16])[C:11]2[CH:17]=[C:7]([CH:2]([OH:3])[CH3:1])[CH:8]=[CH:9][C:10]=2[O:14][CH2:13]1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

Step Three

Step Four

[Compound]

|

Name

|

Mg

|

|

Quantity

|

0.25 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

ice-salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Seven

|

Name

|

|

|

Quantity

|

0.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Eight

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[Cl-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After vigorous stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(heat gun) under N2 until the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(ca 15 min)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was then heated to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 2.75 hours

|

|

Duration

|

2.75 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The new mixture was stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 0.75 hour

|

|

Duration

|

0.75 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with no external heat for 0.5 hours

|

|

Duration

|

0.5 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

This reaction mixture was stirred in an ice-salt bath (-5° to -10° C.) for 1.5 hours

|

|

Duration

|

1.5 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred 0.3 hours

|

|

Duration

|

0.3 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the excess Mg turnings were removed by filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Saturated aqueous NH4Cl (10 mL) and ether rinses (of glassware and Mg turnings, 60 mL) were added to the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separating the organic layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous solution was extracted with ether (5×40 mL) and ether (90 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the combined organics

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic solution was washed with saturated aqueous NaHCO3 (75 mL) and brine (50 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying (MgSO4) the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residual oil was chromatographed through a circular silica gel plate (4 mm)

|

WASH

|

Type

|

WASH

|

|

Details

|

Half of the product was eluted with ether/petroleum ether (bp 50°-110° C.) 20:1, 8:1

|

WASH

|

Type

|

WASH

|

|

Details

|

to elute the other half

|

WASH

|

Type

|

WASH

|

|

Details

|

to elute the title compound

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(COC2=C1C=C(C=C2)C(C)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.18 g | |

| YIELD: PERCENTYIELD | 44% | |

| YIELD: CALCULATEDPERCENTYIELD | 682% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |